Tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate
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Overview
Description
Tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-chloro-1,2,4-thiadiazole-3-carboxylic acid with tert-butyl isocyanate in the presence of a suitable base, such as triethylamine, in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, resulting in the formation of different oxidation states of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In medicinal chemistry, thiadiazole derivatives are known to interact with enzymes and receptors, leading to the inhibition of key biological processes. For example, they may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting their antimicrobial or anticancer effects .
Comparison with Similar Compounds
Tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate can be compared with other similar compounds, such as:
Tert-butyl 5-(chloromethyl)-1,3,4-thiadiazol-2-ylcarbamate: This compound has a similar structure but with a chloromethyl group instead of a chlorine atom on the thiadiazole ring.
Tert-butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate: This compound contains a pyrrolo[2,3-b]pyridine ring instead of a thiadiazole ring.
Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: This compound has a different heterocyclic ring system and functional groups.
These comparisons highlight the structural diversity and potential for functional modifications within the class of thiadiazole derivatives, making them versatile compounds for various applications.
Properties
Molecular Formula |
C7H10ClN3O2S |
---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
tert-butyl N-(5-chloro-1,2,4-thiadiazol-3-yl)carbamate |
InChI |
InChI=1S/C7H10ClN3O2S/c1-7(2,3)13-6(12)10-5-9-4(8)14-11-5/h1-3H3,(H,10,11,12) |
InChI Key |
KADSYZYUKIHVAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NSC(=N1)Cl |
Origin of Product |
United States |
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